Structural Elucidation of the 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine Scaffold: A Comprehensive Analytical Guide
Structural Elucidation of the 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine Scaffold: A Comprehensive Analytical Guide
Chemical Context & Pharmacological Relevance
The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine scaffold (Molecular Formula: C₆H₇N₃, MW: 121.14 g/mol ) is a privileged bicyclic heterocycle in modern medicinal chemistry[1]. Structurally, it consists of a pyrimidine ring fused to a saturated pyrroline (dihydro-pyrrole) ring. Unlike its fully aromatic counterpart (pyrrolo[2,3-d]pyrimidine), the saturation at the C5 and C6 positions alters the core's electron density, basicity, and three-dimensional trajectory, making it highly valuable for achieving kinase selectivity.
This scaffold serves as the foundational pharmacophore for numerous targeted therapeutics. Notably, it is the core structure of PF-06651600 (Ritlecitinib), a highly selective JAK3 inhibitor that utilizes an acrylamide warhead to irreversibly bind to the Cys909 residue in the JAK3 ATP-binding pocket[2]. Additionally, derivatives such as 2,4-diamino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines have been extensively developed as dual FAK/Pyk2 inhibitors for oncological applications[3].
Because substitutions on this core dictate its biological activity, rigorous structural elucidation—confirming regiochemistry, tautomeric states, and the integrity of the saturated pyrroline ring—is a critical bottleneck in drug development.
Analytical Workflow for Structure Elucidation
To definitively elucidate the structure of novel 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives, a multi-modal analytical strategy is required. The workflow below outlines the logical progression from mass determination to three-dimensional conformational analysis.
Analytical workflow for the structural elucidation of pyrrolo-pyrimidines.
High-Resolution Mass Spectrometry (HRMS)
Causality for Experimental Choice: HRMS is the mandatory first step because it establishes the exact mass and molecular formula. This immediately confirms the degree of unsaturation, which is the primary metric for distinguishing the 6,7-dihydro variant from the fully aromatic pyrrolo[2,3-d]pyrimidine.
Protocol: Self-Validating LC-ESI-HRMS Method
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System Equilibration & Calibration: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve a mass accuracy of < 2 ppm.
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Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (1:1) to a concentration of 1 µg/mL.
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Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) to 0.1% Formic Acid in Acetonitrile (Mobile Phase B) over 5 minutes.
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Causality: The acidic mobile phase ensures complete protonation of the basic pyrimidine nitrogens, maximizing ionization efficiency.
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Data Acquisition: Acquire full scan MS (m/z 100-1000) followed by Data-Dependent MS/MS (ddMS2) using Higher-energy C-trap Dissociation (HCD).
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Self-Validation Check: The system is self-validating if the isotopic pattern of the [M+H]⁺ ion perfectly matches the theoretical in-silico distribution. Furthermore, the MS/MS spectra must show the characteristic retro-Diels-Alder cleavage of the pyrimidine ring, a diagnostic fragmentation pathway for this scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality for Experimental Choice: While HRMS provides the formula, NMR is strictly required to prove the regiochemistry of substitutions. The saturation of the C5-C6 bond in the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core drastically alters the NMR landscape compared to aromatic pyrroles. The C5 and C6 protons shift from the aromatic region (>6.0 ppm) to the aliphatic region (~3.0–4.0 ppm).
Quantitative Data: Characteristic NMR Chemical Shifts
Table 1: Typical ¹H and ¹³C NMR assignments for the unsubstituted 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core in DMSO-d₆.
| Position | Nucleus | Typical Chemical Shift (ppm) | Multiplicity / Coupling | Structural Significance |
| C2 | ¹³C | 150.0 - 160.0 | - | Pyrimidine core; highly sensitive to C2-amine substitutions[3]. |
| H2 | ¹H | 8.20 - 8.80 | Singlet (s) | Diagnostic pyrimidine proton (if unsubstituted). |
| C4 | ¹³C | 155.0 - 165.0 | - | Pyrimidine core; common site for kinase hinge-binding motifs. |
| C4a | ¹³C | 110.0 - 120.0 | - | Bridgehead carbon connecting the two rings. |
| C5 | ¹³C | 25.0 - 35.0 | - | Confirms the saturated nature of the pyrroline ring. |
| H5 | ¹H | 3.00 - 3.50 | Triplet (t), J ≈ 8 Hz | Couples with H6; diagnostic aliphatic signature. |
| C6 | ¹³C | 45.0 - 55.0 | - | Saturated carbon adjacent to the N7 nitrogen. |
| H6 | ¹H | 3.50 - 4.20 | Triplet (t), J ≈ 8 Hz | Shifted downfield relative to H5 due to N7 proximity. |
| C7a | ¹³C | 160.0 - 170.0 | - | Bridgehead carbon. |
Protocol: High-Resolution NMR Acquisition for Regiochemical Assignment
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Sample Preparation: Dissolve 10-15 mg of the purified compound in 600 µL of DMSO-d₆.
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Causality: DMSO-d₆ is chosen over CDCl₃ because the secondary amine (N7) and pyrimidine nitrogens readily participate in intermolecular hydrogen bonding, causing poor solubility in non-polar solvents[3]. DMSO also shifts exchangeable NH protons downfield, allowing their direct observation.
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Probe Tuning and Shimming: Insert the sample into a ≥500 MHz NMR spectrometer equipped with a CryoProbe. Tune and match the probe for ¹H and ¹³C. Perform 3D gradient shimming.
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1D Acquisition: Acquire the ¹H spectrum (16-32 scans, D1 = 2s) and ¹³C spectrum (1024 scans, D1 = 2s).
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2D Acquisition (Connectivity Mapping):
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HSQC: Map directly attached ¹H-¹³C pairs to differentiate the CH₂ groups of the saturated pyrroline ring from the CH groups of the pyrimidine ring.
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HMBC: Map long-range (2-3 bond) ¹H-¹³C couplings.
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Self-Validation Check: The protocol is self-validating if the HMBC correlations show definitive closure of both the pyrimidine and pyrroline rings. Specifically, the H5 protons must show a strong ³J correlation to the C4a and C7a bridgehead carbons, definitively proving the bicyclic fusion. The integral of the ¹H spectrum must exactly match the proton count derived from the HRMS molecular formula.
Biological Pathway & Target Engagement
Once the structure is elucidated and confirmed, understanding its spatial interaction with biological targets is the next phase of development. The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core is uniquely suited to target the JAK3 kinase. By appending an electrophilic warhead (like an acrylamide) to the scaffold, researchers can exploit a unique cysteine residue (Cys909) present in JAK3, which is absent in other JAK family members[2].
JAK3/STAT signaling pathway inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
To confirm this binding mode, X-ray Crystallography of the kinase-inhibitor complex is employed. This final structural validation step confirms not only the absolute configuration of any chiral centers on the inhibitor but also the precise distance and angle of the covalent bond formed between the inhibitor and the target enzyme.
Sources
- 1. 6,7-Dihydro-5H-pyrrolo(2,3-d)pyrimidine | C6H7N3 | CID 23294017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012092880A1 - 2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[2,3]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS - Google Patents [patents.google.com]
